molecular formula C8H3ClF2O4 B13506913 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid

4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid

Cat. No.: B13506913
M. Wt: 236.55 g/mol
InChI Key: ACXHFLPLTSJJCI-UHFFFAOYSA-N
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Description

4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a chloro group, two difluoro groups, and a dioxaindane ring system

Preparation Methods

The synthesis of 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Esterification: Conversion of carboxylic acids to esters.

    Reduction: Reduction of nitro groups to amines.

    Diazotization: Formation of diazonium salts from amines.

    Hydrolysis: Conversion of esters back to carboxylic acids.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common reagents used in these reactions include hydrogen gas (H₂) for reductions, nitric acid (HNO₃) for oxidations, and halogenating agents for substitutions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid include:

  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C8H3ClF2O4

Molecular Weight

236.55 g/mol

IUPAC Name

4-chloro-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C8H3ClF2O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13)

InChI Key

ACXHFLPLTSJJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)Cl)OC(O2)(F)F

Origin of Product

United States

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